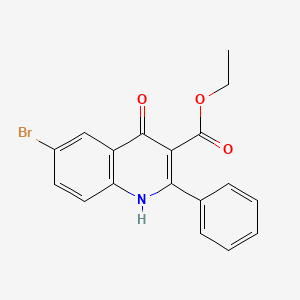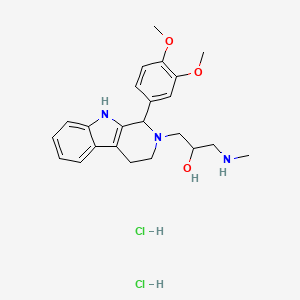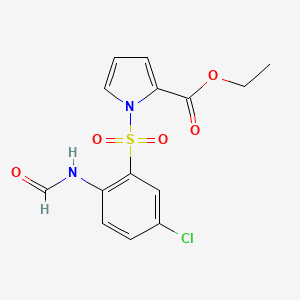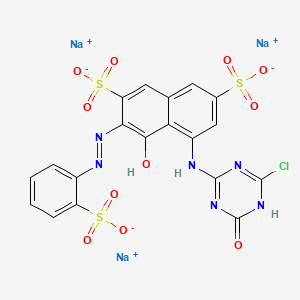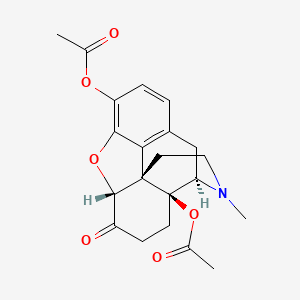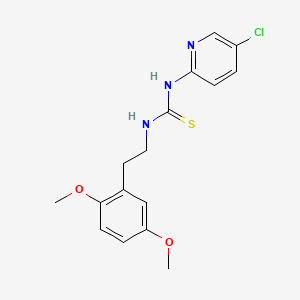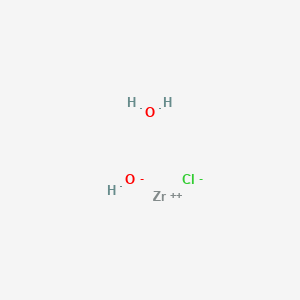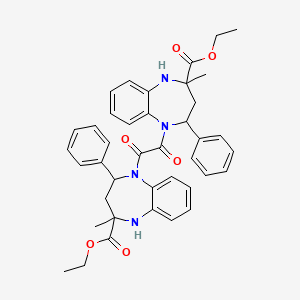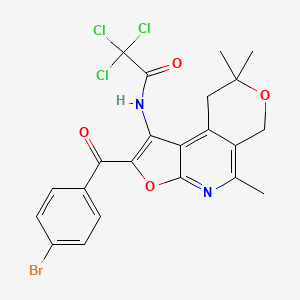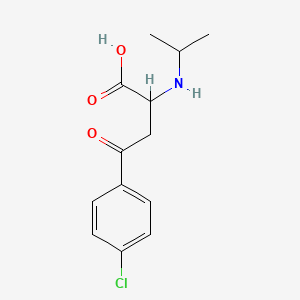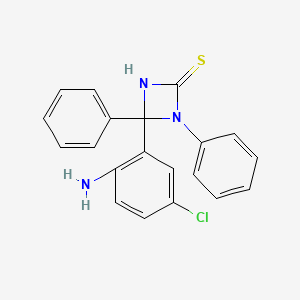
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include bis(2-hydroxyethyl)amine, o-toluidine, and dimethylaminobenzaldehyde. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to maintain precise control over the reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent marker in imaging studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Applied in the development of advanced materials and as a dye in textile manufacturing.
Mécanisme D'action
The mechanism of action of Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((4-(bis(2-hydroxyethyl)amino)phenyl)(cyano)methylene)-2,5-dibromo-cyclohexadien-1-ylidene]malonitrile
- **4-((4-(bis(2-hydroxyethyl)amino)phenyl)(cyano)methylene)-2,5-dibromo-cyclohexadien-1-ylidene]malonitrile
Uniqueness
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
83950-36-1 |
|---|---|
Formule moléculaire |
C56H78N8O8S |
Poids moléculaire |
1023.3 g/mol |
Nom IUPAC |
[4-(aminomethyl)-4-ethylcyclohexa-2,5-dien-1-ylidene]-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]-[4-(dimethylamino)phenyl]azanium;sulfate |
InChI |
InChI=1S/2C28H39N4O2.H2O4S/c2*1-5-28(21-29)14-12-25(13-15-28)32(24-8-6-23(7-9-24)30(3)4)27-11-10-26(20-22(27)2)31(16-18-33)17-19-34;1-5(2,3)4/h2*6-15,20,33-34H,5,16-19,21,29H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
VSKMATUHECNSID-UHFFFAOYSA-L |
SMILES canonique |
CCC1(C=CC(=[N+](C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(CCO)CCO)C)C=C1)CN.CCC1(C=CC(=[N+](C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(CCO)CCO)C)C=C1)CN.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



